
(4-Chlorothiophen-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Chlorothiophen-3-yl)methanamine is a chemical that features a thiophene ring, which is a five-membered heterocycle containing sulfur, substituted with a chlorine atom and an amine group. This structure suggests potential for various chemical reactions and biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behaviors, which can be extrapolated to hypothesize about the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde involves bromination and cyanation steps, leading to the production of amines after reduction . Similarly, the synthesis of thiazolyl and thiophenyl methanones involves characterizations such as UV, IR, NMR, and mass spectrometry, which are standard techniques that could also be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be optimized and analyzed using density functional theory (DFT) calculations . These studies provide information on the equilibrium geometry, bonding features, and vibrational wave numbers. Substitution of electron-withdrawing or electron-donating groups can significantly affect the molecular structure and properties, which would be relevant for the analysis of this compound.
Chemical Reactions Analysis
The reactivity of a compound like this compound can be inferred from studies on similar molecules. For example, the presence of an amine group can lead to its involvement in the formation of chemosensors, as seen with a related compound that acts as a selective chemosensor for silver ions . The amine group could also participate in condensation reactions, as demonstrated by the synthesis of oxadiazolyl methanamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from related compounds. The presence of a chlorine atom suggests potential for increased molecular weight and polarity compared to non-halogenated analogs. The amine group could contribute to the compound's solubility in polar solvents and its potential for hydrogen bonding. Spectroscopic techniques such as NMR and mass spectrometry would be essential for characterizing these properties . Additionally, the compound's thermodynamic stability and reactivity in excited states could be explored through HOMO-LUMO energy gap analysis, as performed in DFT studies .
Aplicaciones Científicas De Investigación
Thiophene Derivatives and Biological Activity
Thiophene analogs, such as those related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity, indicating an interest in understanding the biological activities of thiophene derivatives (Ashby et al., 1978)[https://consensus.app/papers/thiophene-analogues-carcinogens-4aminobiphenyl-ashby/6acc1740c09e51518283a14f77616c35/?utm_source=chatgpt]. This research suggests that compounds containing thiophene rings are of interest due to their potential bioactive properties and implications in carcinogenicity studies.
Cytochrome P450 Inhibitors
The study by Khojasteh et al. (2011)[https://consensus.app/papers/chemical-inhibitors-cytochrome-p450-isoforms-liver-khojasteh/9656243ef6fb59b58db1bc5ce76e9233/?utm_source=chatgpt] on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes revisits the selectivity and potency of various chemical inhibitors, which is crucial for understanding drug-drug interactions and the metabolism of pharmaceuticals. Although not directly related to (4-Chlorothiophen-3-yl)methanamine, this research area might be relevant due to the potential interactions of thiophene derivatives with cytochrome P450 enzymes.
Environmental Impact of Organochlorine Compounds
The review by Krijgsheld and Gen (1986)[https://consensus.app/papers/assessment-impact-emission-compounds-environment-krijgsheld/fb243249f6b05719a33023c25a1095a4/?utm_source=chatgpt] assesses the impact of certain organochlorine compounds on the aquatic environment, particularly focusing on chlorophenols. While this compound is not specifically mentioned, the interest in the environmental impact of chlorinated compounds suggests potential areas of research for understanding the ecological implications of thiophene-based chemicals.
Safety and Hazards
Propiedades
IUPAC Name |
(4-chlorothiophen-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-5-3-8-2-4(5)1-7/h2-3H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGCNCFKOEFDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

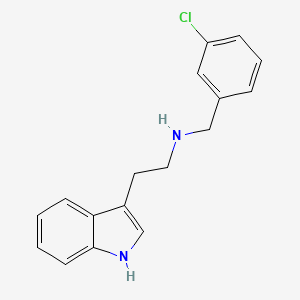
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)
![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)
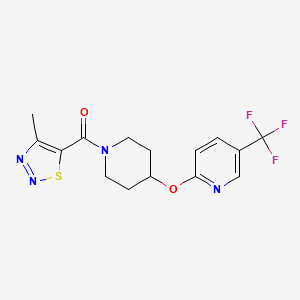
![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)
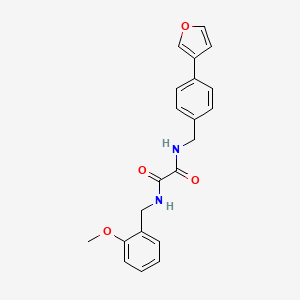
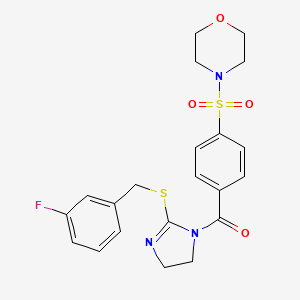

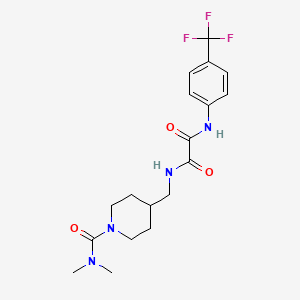
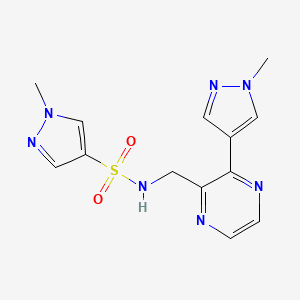
![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)
